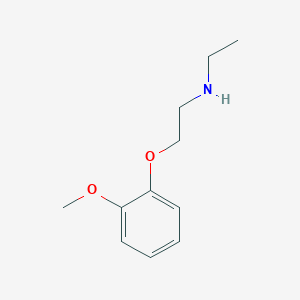

N-Ethyl-2-(2-methoxyphenoxy)ethanamine

Descripción general

Descripción

“N-Ethyl-2-(2-methoxyphenoxy)ethanamine” is a chemical compound with the molecular formula C9H13NO2 . It appears as a colorless or light yellow liquid .

Molecular Structure Analysis

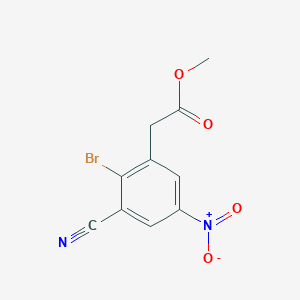

The molecular structure of “N-Ethyl-2-(2-methoxyphenoxy)ethanamine” can be represented by the SMILES string O.Cl.COc1ccccc1OCCN . The InChI key for this compound is LDYFUCPSLVCTMR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“N-Ethyl-2-(2-methoxyphenoxy)ethanamine” is a colorless or light yellow liquid . It has a molecular weight of 167.21 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Application in Antimicrobial and Antidiabetic Studies

N-Ethyl-2-(2-methoxyphenoxy)ethanamine and its derivatives have been synthesized through environmentally friendly methods and explored for their antimicrobial and antidiabetic properties. Specifically, Schiff bases derived from this compound were evaluated for their ability to inhibit bacterial growth and α-amylase activity, showing promising inhibitory activities. Additionally, these compounds were assessed for their potential as COVID-19 inhibitors through molecular docking analyses, demonstrating interactions that could predict their activity against the virus. This suggests a multifaceted application of N-Ethyl-2-(2-methoxyphenoxy)ethanamine derivatives in the fields of antimicrobial and antidiabetic research, as well as potential antiviral agents against COVID-19 (S. G et al., 2023).

Analytical Characterization in Drug Testing

The analytical properties of N-Ethyl-2-(2-methoxyphenoxy)ethanamine derivatives, specifically those identified on blotter papers in the drug market, have been reported. These substances, recognized for their hallucinogenic properties, were characterized using a variety of analytical methods including GC-MS, LC-MS, FTIR, and NMR. This comprehensive characterization aids in the identification and regulation of these substances, contributing to forensic science and public health safety (D. Zuba & Karolina Sekuła, 2013).

High-Performance Liquid Chromatography Applications

The development of high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods for the detection and quantification of N-Ethyl-2-(2-methoxyphenoxy)ethanamine derivatives in human serum highlights its importance in clinical toxicology. This methodological advancement facilitates the monitoring and treatment of intoxication cases, underscoring the compound's relevance in medical diagnostics and emergency response to drug abuse (J. Poklis et al., 2013).

Synthesis and Characterization in Organic Chemistry

The synthesis of specific Schiff bases from N-Ethyl-2-(2-methoxyphenoxy)ethanamine and their subsequent characterization through various organic chemistry techniques exemplify the compound's utility in developing new organic molecules with potential applications in drug development, materials science, and chemical biology. Such research provides insights into the structural and functional versatility of N-Ethyl-2-(2-methoxyphenoxy)ethanamine derivatives, paving the way for novel applications in chemistry and related fields (Gang Liu & Jie Gao, 2012).

Safety and Hazards

“N-Ethyl-2-(2-methoxyphenoxy)ethanamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name |

N-ethyl-2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFTZNUFVREYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651094 | |

| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-2-(2-methoxyphenoxy)ethanamine | |

CAS RN |

4766-09-0 | |

| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B1486304.png)

![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)